REACTION_CXSMILES
|
[C:1]1([C:7]2[C:17]([NH2:18])=[N:16][C:10]3[N:11]=[C:12]([NH2:15])[N:13]=[CH:14][C:9]=3[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:19]([N:23]=[C:24]=[O:25])([CH3:22])([CH3:21])[CH3:20]>>[NH2:15][C:12]1[N:13]=[CH:14][C:9]2[CH:8]=[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:17]([NH:18][C:24]([NH:23][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:25])=[N:16][C:10]=2[N:11]=1
|
Name
|
6-phenyl-pyrido[2,3-d]pyrimidine-2,7-diamine
|
Quantity
|
0.246 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC2=C(N=C(N=C2)N)N=C1N
|
Name
|
|
Quantity
|
0.128 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product is purified by medium pressure chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 1:1 CHCl3
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=CC2=C(N1)N=C(C(=C2)C2=CC=CC=C2)NC(=O)NC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |